molecular formula C12H14BrNO B8601620 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one

5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B8601620
M. Wt: 268.15 g/mol
InChI Key: QOMKWQRYTRUJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound belonging to the class of isoindolinones, which are known for their diverse biological activities. This compound features a bromine atom at the 5-position and a butyl group at the 2-position of the isoindolinone core structure. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of 2-butylisoindolin-1-one. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl, carbonyl, or carboxyl derivatives.

    Reduction: Formation of dehalogenated or fully reduced isoindolinone derivatives.

Scientific Research Applications

5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the butyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-butylisoindolin-1-one
  • 5-Fluoro-2-butylisoindolin-1-one
  • 5-Iodo-2-butylisoindolin-1-one

Comparison

Compared to its analogs, 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

5-bromo-2-butyl-3H-isoindol-1-one

InChI

InChI=1S/C12H14BrNO/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12(14)15/h4-5,7H,2-3,6,8H2,1H3

InChI Key

QOMKWQRYTRUJAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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